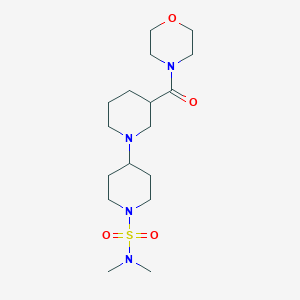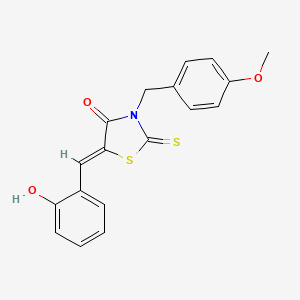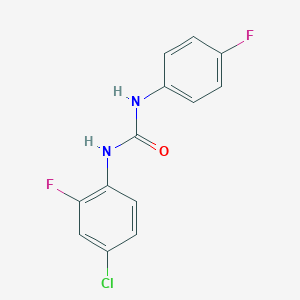
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide, also known as DMBCS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer. In neuroscience, N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been found to enhance the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. In drug discovery, N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
作用机制
The mechanism of action of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the modulation of dopamine release in the brain. Carbonic anhydrase IX is an enzyme that is involved in the regulation of pH in cancer cells, and its inhibition by N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide may lead to the disruption of cancer cell growth and survival. The modulation of dopamine release in the brain by N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide may have implications for the treatment of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, with an IC50 value of 0.34 μM. It has also been found to enhance the release of dopamine in the brain, with an EC50 value of 0.4 μM. In addition, N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further study.
实验室实验的优点和局限性
One of the main advantages of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide is its potent inhibitory activity against carbonic anhydrase IX, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its ability to enhance dopamine release in the brain, which may have implications for the treatment of neurological disorders. However, one limitation of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide. One direction is the development of novel compounds based on N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide for the treatment of cancer and neurological disorders. Another direction is the investigation of the mechanism of action of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide, which may lead to the development of more potent and selective inhibitors of carbonic anhydrase IX. Finally, the study of the pharmacokinetics and pharmacodynamics of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide in vivo may provide valuable information for the development of new drugs based on this compound.
合成方法
The synthesis of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide involves the reaction of N,N-dimethyl-1,4'-bipiperidine-1'-sulfonamide with morpholine-4-carbonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
属性
IUPAC Name |
N,N-dimethyl-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O4S/c1-18(2)26(23,24)21-8-5-16(6-9-21)20-7-3-4-15(14-20)17(22)19-10-12-25-13-11-19/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNXFAPURUQOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2CCCC(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-phenylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5303578.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5303584.png)

![1-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5303595.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-propyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5303601.png)
![N-benzyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5303608.png)
![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5303612.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5303613.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5303625.png)
![N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5303631.png)

![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)